molecular formula C11H12F2O B8183268 1-(2,2-Difluoropropoxy)-3-vinylbenzene

1-(2,2-Difluoropropoxy)-3-vinylbenzene

Cat. No.: B8183268
M. Wt: 198.21 g/mol
InChI Key: UVGYKMCZOZSAHE-UHFFFAOYSA-N
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Description

1-(2,2-Difluoropropoxy)-3-vinylbenzene is an organic compound characterized by the presence of a difluoropropoxy group attached to a vinylbenzene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoropropoxy)-3-vinylbenzene typically involves the reaction of 3-vinylphenol with 2,2-difluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoropropoxy)-3-vinylbenzene undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The aromatic ring can undergo hydrogenation to form cyclohexane derivatives.

    Substitution: The difluoropropoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid or osmium tetroxide can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon or nickel can be employed under hydrogen gas.

    Substitution: Bases like sodium hydride or potassium tert-butoxide are commonly used.

Major Products Formed:

    Epoxides and diols: from oxidation reactions.

    Cyclohexane derivatives: from reduction reactions.

    Substituted benzene derivatives: from nucleophilic substitution reactions.

Scientific Research Applications

1-(2,2-Difluoropropoxy)-3-vinylbenzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers with enhanced thermal and chemical stability.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoropropoxy)-3-vinylbenzene involves its interaction with specific molecular targets. The difluoropropoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 1-(2,2-Difluoroethoxy)-3-vinylbenzene
  • 1-(2,2-Difluoromethoxy)-3-vinylbenzene
  • 1-(2,2-Difluoropropoxy)-4-vinylbenzene

Comparison: 1-(2,2-Difluoropropoxy)-3-vinylbenzene is unique due to the presence of the difluoropropoxy group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns, solubility, and biological activity. For instance, the longer difluoropropoxy chain can enhance its lipophilicity compared to the difluoroethoxy or difluoromethoxy analogs, potentially leading to different pharmacokinetic profiles.

Properties

IUPAC Name

1-(2,2-difluoropropoxy)-3-ethenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O/c1-3-9-5-4-6-10(7-9)14-8-11(2,12)13/h3-7H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGYKMCZOZSAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC(=C1)C=C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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